

physical properties of 3,4,5-Trichloro-2,6-dimethylpyridine

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Compound of Interest

Compound Name: 3,4,5-Trichloro-2,6-dimethylpyridine

Cat. No.: B2645631

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An In-depth Technical Guide to the Physical Properties of **3,4,5-Trichloro-2,6-dimethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, represents a class of heterocyclic compounds with significant potential in agrochemical and pharmaceutical synthesis. Its utility as a chemical intermediate stems from the unique reactivity conferred by the chlorine and methyl substituents on the pyridine ring. A thorough understanding of its physical properties is a critical prerequisite for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of **3,4,5-Trichloro-2,6-dimethylpyridine** and outlines the authoritative experimental protocols for their validation and further characterization.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for **3,4,5-Trichloro-2,6-dimethylpyridine** is summarized below.

Table 1: Chemical Identifiers for **3,4,5-Trichloro-2,6-dimethylpyridine**

Identifier	Value	Source
CAS Number	28597-08-2	[1][2][3]
Molecular Formula	C ₇ H ₆ Cl ₃ N	[2][3][4]
Molecular Weight	210.49 g/mol	[2][3][4]
IUPAC Name	3,4,5-trichloro-2,6-dimethylpyridine	[3]
Common Synonyms	2,6-Dimethyl-3,4,5-trichloropyridine, 3,4,5-Trichloro-2,6-lutidine	[2][3][5]
InChIKey	OHVYZELVCDIERE-UHFFFAOYSA-N	[3]

| SMILES | CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |[3] |

The molecular structure, depicted below, is fundamental to its physical properties. The substituted pyridine core creates a specific electronic and steric environment that dictates its intermolecular interactions.

Caption: Molecular Structure of **3,4,5-Trichloro-2,6-dimethylpyridine**.

Physicochemical Properties: A Data-Driven Overview

The majority of publicly available data on the physical properties of **3,4,5-Trichloro-2,6-dimethylpyridine** are computationally predicted. While these values provide useful estimates, they must be validated through rigorous experimental determination for mission-critical applications.

Table 2: Predicted Physicochemical Properties

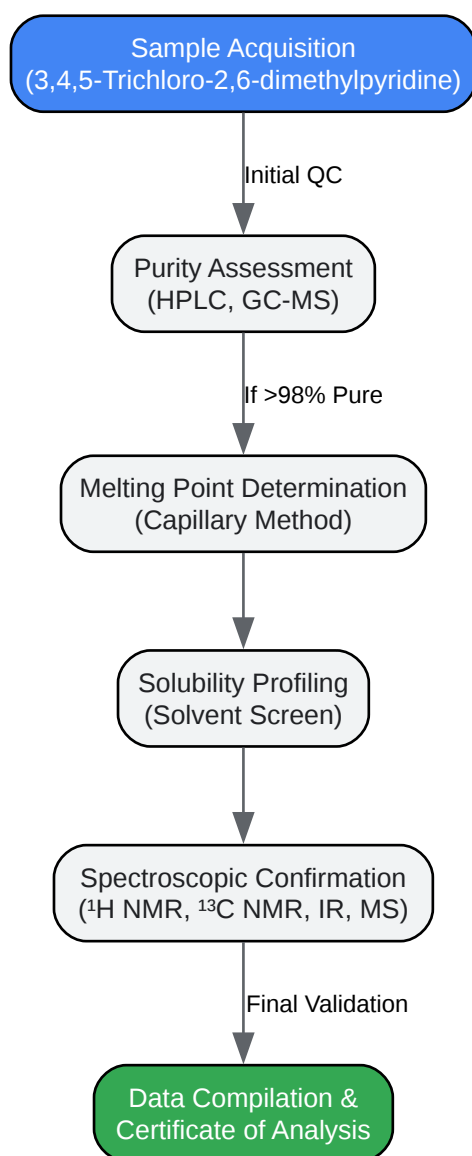
Property	Predicted Value	Source
Boiling Point	240.0 ± 35.0 °C (at 760 mmHg)	[2][4]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	122.1 ± 11.5 °C	[2]
Vapor Pressure	0.1 ± 0.5 mmHg (at 25 °C)	[2]
Refractive Index	1.558	[2]

| LogP (Octanol-Water Partition Coefficient) | 3.54 [2] |

Insight: The high predicted boiling point suggests low volatility at room temperature. The LogP value greater than 3 indicates significant lipophilicity, predicting poor solubility in water and good solubility in nonpolar organic solvents. These characteristics are crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Experimental Characterization Workflow

The following section details the authoritative, step-by-step protocols for the experimental determination of the key physical properties of a novel or sparsely characterized solid compound like **3,4,5-Trichloro-2,6-dimethylpyridine**. This workflow ensures data integrity and reproducibility.



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Caption: Standard workflow for physical characterization of a chemical standard.

Melting Point Determination: A Self-Validating System

The melting point is a fundamental indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination (USP <741>)

- **Sample Preparation:** Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid.
- **Capillary Loading:** Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powder to pack a small amount of sample (2-4 mm high) into the closed end.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Heating (Scouting):** Heat the block rapidly to determine an approximate melting temperature. Allow the apparatus to cool.
- **Accurate Determination:** Using a new capillary, heat the block to a temperature approximately 10 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Observation & Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Impurities typically depress and broaden the melting range, making this a reliable, self-validating check for purity.

Solubility Profiling

Understanding solubility is paramount for designing reaction conditions, purification strategies, and formulations.

Protocol: Qualitative Solubility Assessment

- **Solvent Selection:** Choose a representative panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
- **Sample Preparation:** Add approximately 10 mg of the compound to a series of small, labeled test tubes.

- **Solvent Addition:** To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating.
- **Observation:** Observe for dissolution. Classify solubility based on the amount of solvent required to fully dissolve the sample (e.g., "soluble" if dissolved in <1 mL, "sparingly soluble" if dissolved in 1-3 mL, "insoluble" if undissolved in >3 mL).
- **Temperature Effect:** Gently warm any tubes where the compound is insoluble to observe if solubility increases with temperature.

Insight: Based on its predicted LogP of 3.54, **3,4,5-Trichloro-2,6-dimethylpyridine** is expected to show high solubility in solvents like dichloromethane, toluene, and ethyl acetate, and low solubility in water.[2] This information directly informs choices for recrystallization solvents.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic data provides an unambiguous confirmation of the molecular structure. Public databases indicate that ¹H NMR and GC-MS data are available for this compound.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** This technique provides information about the number and chemical environment of hydrogen atoms. For **3,4,5-Trichloro-2,6-dimethylpyridine**, one would expect a single signal in the aromatic region corresponding to the two equivalent methyl groups. The chemical shift of this peak would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.
- **¹³C NMR:** This provides information on the carbon framework. One would expect distinct signals for the different carbon atoms in the molecule, with their chemical shifts providing further evidence of the substitution pattern.

B. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula (C₇H₆Cl₃N). The isotopic pattern observed will be characteristic of a molecule containing three chlorine atoms, providing a definitive diagnostic feature.

C. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Key expected vibrations for this molecule would include C-H stretching from the methyl groups, C=C and C=N stretching from the aromatic ring, and C-Cl stretching vibrations.

Conclusion

While computational data provides a valuable starting point, a comprehensive understanding of the physical properties of **3,4,5-Trichloro-2,6-dimethylpyridine** for research and development necessitates rigorous experimental validation. The protocols outlined in this guide represent the industry-standard methodologies for achieving this characterization. By systematically determining properties such as melting point, solubility, and spectroscopic signatures, scientists can build a robust data package that ensures reproducibility and facilitates the compound's successful application in the synthesis of next-generation materials and therapeutics.

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